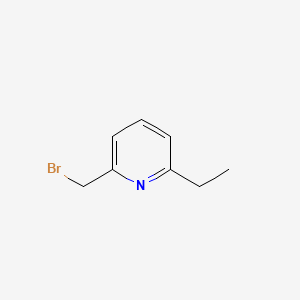

2-(Bromomethyl)-6-ethylpyridine

Descripción

2-(Bromomethyl)-6-ethylpyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position and an ethyl (-C2H5) group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and metal-chelating ligands. Its reactivity is primarily driven by the bromomethyl group, which enables nucleophilic substitution reactions, cross-coupling chemistry, or coordination with transition metals .

Synthetic routes to this compound typically involve functionalization of pre-substituted pyridine scaffolds. For example, bromination of 6-ethyl-2-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions may yield the target compound. However, detailed synthetic protocols for 2-(Bromomethyl)-6-ethylpyridine are scarce in the literature, necessitating analogies to structurally related bromomethylpyridines (e.g., 2-bromo-6-chloromethylpyridine) .

Propiedades

Fórmula molecular |

C8H10BrN |

|---|---|

Peso molecular |

200.08 g/mol |

Nombre IUPAC |

2-(bromomethyl)-6-ethylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6H2,1H3 |

Clave InChI |

SROQIKSXGIUWIU-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC(=CC=C1)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

- Dissolve 6-ethylpyridine in a suitable solvent such as dichloromethane.

- Add N-bromosuccinimide and a catalytic amount of AIBN.

- Reflux the mixture until the reaction is complete.

- Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-6-ethylpyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of 6-ethylpyridine and N-bromosuccinimide in a solvent, followed by irradiation with UV light to initiate the bromination reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-6-ethylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of 6-ethylpyridine.

Oxidation: Pyridine N-oxides.

Reduction: Methyl derivatives of 6-ethylpyridine.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-6-ethylpyridine is a brominated pyridine compound that is a valuable intermediate in organic synthesis due to the presence of the bromomethyl group that enhances the compound's reactivity. Reactions commonly involve reagents such as sodium hydride and potassium carbonate, typically in solvents like dimethylformamide or tetrahydrofuran. While 2-(Bromomethyl)-6-ethylpyridine's specific biological activities are not well documented, similar compounds often show antimicrobial and antifungal properties, with halogen substituents generally enhancing biological activity. Interaction studies often focus on its ability to form complexes with metal ions or other organic molecules, potentially leading to novel compounds with enhanced properties suitable for catalysis or drug development.

Applications in Synthesis

- Pharmaceutical Synthesis 2-(Bromomethyl)-6-ethylpyridine is used as an intermediate.

- Complex Formation It can form complexes with metal ions or organic molecules, which can create new compounds with enhanced properties for drug development or catalysis.

Comparisons to Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | Brominated pyridine | Contains a methyl group instead of an ethyl group |

| 2,6-Dibromopyridine | Dibrominated pyridine | Has two bromine substituents at positions 2 and 6 |

| 2-(Chloromethyl)-6-ethylpyridine | Chlorinated pyridine | Contains chlorine instead of bromine, affecting reactivity |

| 3-Bromo-2,6-dimethylpyridin-4-amine | Bromo-substituted pyridine | Contains amine functionality and different substitution pattern |

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-6-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Bromomethylpyridines

The following table summarizes key structural analogs of 2-(Bromomethyl)-6-ethylpyridine, highlighting differences in substituents, molecular properties, and applications:

Key Comparisons :

Halogen Diversity: 2-Bromo-6-(bromomethyl)pyridine contains two bromine atoms, enabling dual reactivity in cross-coupling (e.g., Suzuki-Miyaura reactions), whereas 2-(Bromomethyl)-6-ethylpyridine offers a single bromine site, favoring mono-functionalization .

Spectroscopic Characterization :

- 13C-NMR data for 2-bromo-6-chloromethylpyridine (a close analog) reveals distinct chemical shifts for the bromomethyl carbon (~30 ppm) and pyridine ring carbons (120–150 ppm), providing a benchmark for identifying 2-(Bromomethyl)-6-ethylpyridine .

- The ethyl group in 2-(Bromomethyl)-6-ethylpyridine introduces additional splitting in 1H-NMR spectra (e.g., triplet for -CH2CH3), differentiating it from methyl-substituted analogs .

Actividad Biológica

2-(Bromomethyl)-6-ethylpyridine is an organic compound characterized by a bromomethyl group at the 6-position of the pyridine ring. Its molecular formula is . This compound is primarily recognized for its role as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Although specific biological activities of 2-(Bromomethyl)-6-ethylpyridine are not extensively documented, compounds with similar structures often exhibit notable biological properties.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of 2-(Bromomethyl)-6-ethylpyridine. The following table summarizes key differences and similarities with related brominated pyridines:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | Brominated pyridine | Contains a methyl group instead of an ethyl group. |

| 2,6-Dibromopyridine | Dibrominated pyridine | Has two bromine substituents at positions 2 and 6. |

| 2-(Chloromethyl)-6-ethylpyridine | Chlorinated pyridine | Contains chlorine instead of bromine, affecting reactivity. |

| 3-Bromo-2,6-dimethylpyridin-4-amine | Bromo-substituted pyridine | Contains amine functionality and different substitution pattern. |

The unique substitution pattern of 2-(Bromomethyl)-6-ethylpyridine enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry where selective functionalization is desired.

Case Studies and Research Findings

Research surrounding compounds similar to 2-(Bromomethyl)-6-ethylpyridine highlights their potential in medicinal chemistry:

- Antimicrobial Testing: Derivatives of brominated pyridines have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Some derivatives exhibited significant antimicrobial activity, suggesting that similar derivatives of 2-(Bromomethyl)-6-ethylpyridine could also show promising results .

- Synthesis and Characterization: Studies have reported various synthetic methodologies for producing brominated pyridines, including metal halogen exchange reactions and Grignard reactions. These methodologies can be adapted for synthesizing derivatives of 2-(Bromomethyl)-6-ethylpyridine for further biological testing .

- Mechanistic Studies: Understanding the mechanism of action for similar compounds has been a focal point in research. Investigations into how these compounds interact with bacterial membranes or enzymes can provide insights into the potential efficacy of 2-(Bromomethyl)-6-ethylpyridine in treating resistant strains .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.